methyl 1-propyl-1H-pyrazole-5-carboxylate
Description
General Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the aromatic ring. wikipedia.orgorientjchem.org This structural motif imparts a unique combination of chemical properties, making pyrazoles and their derivatives highly significant in various fields of chemical research. globalresearchonline.netresearchgate.net In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its presence in a wide array of pharmacologically active agents. nih.govnih.govmdpi.com Notable examples of drugs containing the pyrazole core include the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB. nih.gov The broad spectrum of biological activities associated with pyrazole derivatives includes anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. globalresearchonline.netnih.govorientjchem.org
Beyond pharmaceuticals, pyrazoles are integral to the agrochemical industry, where they are found in herbicides, insecticides, and fungicides. globalresearchonline.netnih.gov Their diverse applicability also extends to materials science, where they are used in the creation of dyes and fluorescent substances. globalresearchonline.netdigitellinc.com The versatility of the pyrazole ring, which allows for substitution at various positions, enables chemists to fine-tune the molecule's physical, chemical, and biological properties, making it a central focus of modern heterocyclic chemistry. nih.govnih.gov Research continues to explore new synthetic routes and applications for this important class of compounds. mdpi.comnih.gov
Significance of Pyrazole-5-Carboxylate Scaffolds in Chemical Synthesis and Research
Within the large family of pyrazole derivatives, those containing a carboxylate group at the C-5 position (pyrazole-5-carboxylates) are particularly valuable as synthetic intermediates. organic-chemistry.org This scaffold serves as a versatile building block for constructing more complex, often biologically active, molecules. digitellinc.comresearchgate.net The presence of the carboxylate group provides a reactive handle for a variety of chemical transformations, such as esterification, amidation, and reduction, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
The synthesis of pyrazole-5-carboxylates is a topic of significant research interest. organic-chemistry.orgmdpi.com Methods like the cyclocondensation of hydrazine (B178648) derivatives with β-dicarbonyl compounds or their equivalents are commonly employed. nih.govorganic-chemistry.org For instance, the reaction of unsymmetrical enaminodiketones with specific hydrazines can regiospecifically yield 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.org Another important route is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov The strategic importance of these scaffolds is highlighted by their use in the synthesis of pharmaceuticals and agrochemicals, where the pyrazole-5-carboxylic acid moiety can be a key structural component for biological activity. researchgate.netchemimpex.com For example, 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid is noted for its role as a building block in developing herbicides and fungicides. chemimpex.com
Historical Context and Evolution of Pyrazole Derivative Chemistry
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Knorr's pioneering work involved the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, which led to the synthesis of a pyrazolone (B3327878) derivative. globalresearchonline.netmdpi.com Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole ring itself. mdpi.com
The classical and most fundamental method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound. nih.govmdpi.comnumberanalytics.com This method, despite being over a century old, remains a cornerstone of pyrazole chemistry, though it can often lead to mixtures of regioisomers if the dicarbonyl compound is unsymmetrical. mdpi.com
Over the decades, synthetic methodologies have evolved significantly. nih.govnumberanalytics.com Modern approaches include 1,3-dipolar cycloadditions, multicomponent reactions, and transition metal-catalyzed processes, which offer greater efficiency, control, and access to a wider diversity of substituted pyrazoles. nih.govnumberanalytics.commdpi.com The development of flow chemistry techniques represents a recent advancement, providing greener, faster, and more scalable methods for synthesizing pyrazole scaffolds. nih.gov This continuous evolution of synthetic strategies underscores the enduring importance of pyrazole derivatives in chemical science. researchgate.net
Chemical Compound Data
The focus of this article, methyl 1-propyl-1H-pyrazole-5-carboxylate , is a specific ester derivative within the pyrazole family.
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite uni.lu |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChemLite uni.lu |
| Molecular Weight | 168.19 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 168.089877630 Da | PubChem nih.gov |
| CAS Number | Not explicitly available for this specific isomer. The regioisomer, methyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, has a related acid with CAS 139755-99-0. | PubChem nih.gov |
| Canonical SMILES | CCCN1C(=CC=N1)C(=O)OC | PubChemLite uni.lu |
| InChI Key | AYIMQUVIXIVDOQ-UHFFFAOYSA-N | PubChemLite uni.lu |
Synthesis and Isomerism
The synthesis of N-alkylated pyrazole-5-carboxylic acid esters, such as this compound, is often achieved by reacting 2,4-diketocarboxylic acid esters with N-alkyl hydrazines. google.com However, this method frequently results in the formation of a mixture of two regioisomers. google.comgoogle.com
For example, the reaction to produce the ethyl ester analog, ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate, also yields its isomer, ethyl 1-methyl-5-propyl-pyrazole-3-carboxylate. google.com The separation of these isomers can be challenging and often requires fractional distillation. google.com The formation of such isomeric mixtures is a well-documented aspect of pyrazole synthesis when using unsymmetrical starting materials. google.comgoogle.com The specific compound, this compound, is the regioisomer of the more frequently cited methyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate , an intermediate related to the synthesis of sildenafil. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-10-7(4-5-9-10)8(11)12-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMQUVIXIVDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170869-49-4 | |
| Record name | methyl 1-propyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of Methyl 1 Propyl 1h Pyrazole 5 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For a closely related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a triplet at approximately 0.99–1.03 ppm corresponding to the methyl protons of the propyl group. researchgate.net The methylene (B1212753) protons adjacent to the methyl group appear as a multiplet in the range of 1.68–1.77 ppm, while the methylene protons attached to the pyrazole (B372694) ring are observed as a triplet at 2.86–2.90 ppm. researchgate.net The N-methyl protons give rise to a singlet at 4.14 ppm, and a broad singlet for the carboxylic acid proton is seen at 8.38 ppm. researchgate.net
The ¹³C NMR spectrum provides valuable information on the carbon framework of a molecule. For 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the ¹³C NMR spectrum in CDCl₃ reveals signals at δ = 13.79, 21.25, 29.08, 40.63, 130.87, 132.33, 149.81, and 158.58 ppm. researchgate.net These can be assigned to the carbons of the propyl group, the N-methyl group, the pyrazole ring, and the carboxyl group.
Based on the structure of methyl 1-propyl-1H-pyrazole-5-carboxylate, one would anticipate characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the N-methyl carbon, the O-methyl carbon, and the three distinct carbons of the propyl chain.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of a molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, in related pyrazole systems, HMBC experiments have been used to confirm the regiochemistry by observing correlations between the N-methyl protons and the quaternary carbon at position 5 of the pyrazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of substituted pyrazoles, NOESY can be used to confirm the substitution pattern by observing through-space interactions between, for example, the N-methyl protons and protons on adjacent substituents.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.
The Infrared (IR) spectrum of a pyrazole derivative would be expected to show characteristic absorption bands. For a compound like this compound, key absorptions would include C-H stretching vibrations from the alkyl groups and the pyrazole ring, a strong C=O stretching vibration from the ester functional group, and C=N and C=C stretching vibrations characteristic of the pyrazole ring. For comparison, the IR spectrum of the related 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- shows characteristic bands for N-H, C-H, and the pyrazole ring system. nist.gov
The Ultraviolet-Visible (UV-Vis) spectrum provides insights into the electronic transitions within the molecule. Pyrazole derivatives typically exhibit absorption maxima in the UV region. The position and intensity of these absorptions are influenced by the nature and position of substituents on the pyrazole ring. For instance, in a study of a diazabicyclo-hexene derivative containing a pyrazole moiety, absorption peaks were observed at 255 nm before irradiation, which shifted upon UV exposure, indicating electronic transitions within the chromophoric system. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, the predicted monoisotopic mass is 168.08987 Da. uni.lu Predicted collision cross-section values for various adducts have also been calculated, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu For example, the predicted collision cross-section for the [M+H]⁺ adduct is 135.2 Ų. uni.lu
Experimental mass spectrometry data for the related 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid shows a molecular ion peak and characteristic fragmentation patterns that would involve the loss of the carboxylic acid group and fragmentation of the propyl chain. researchgate.net
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.
While no experimental crystal structure is available for this compound, a detailed crystallographic study has been conducted on its corresponding carboxylic acid, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net This compound crystallizes in the monoclinic P2₁/c space group. researchgate.net The crystal structure is stabilized by intermolecular O—H···N and C—H···O hydrogen bonds, which form molecular chains. researchgate.net
Similarly, the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid has been determined, also crystallizing in the monoclinic P2₁/c space group. researchgate.net The analysis of this structure provides further insight into the geometry of the pyrazole ring and the influence of substituents on the crystal packing. researchgate.net
| Parameter | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid researchgate.net | 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.9336 (19) | 4.5811 (16) |
| b (Å) | 19.121 (7) | 19.734 (7) |
| c (Å) | 9.568 (4) | 11.812 (4) |
| β (°) ** | 92.136 (7) | 101.181 (11) |
| Volume (ų) ** | 902.0 (6) | 1047.6 (6) |
| Z | 4 | 4 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not extensively documented in publicly available literature, a comprehensive analysis has been performed on its corresponding carboxylic acid, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which serves as a critical reference. researchgate.net
Table 1: Crystal Data and Structure Refinement for 1-Methyl-3-Propyl-1H-Pyrazole-5-Carboxylic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₁₂N₂O₂ |
| Formula Weight | 168.20 |
| Temperature (K) | 294 |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9336 (19) |
| b (Å) | 19.121 (7) |
| c (Å) | 9.568 (4) |
| β (°) | 92.136 (7) |
| Volume (ų) | 902.0 (6) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.239 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 360 |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.157 |
Data sourced from Zhang et al. (2007). researchgate.net
Analysis of Intermolecular Interactions in the Solid State
The packing of molecules within a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govfiveable.me These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.
In the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the crystal packing is primarily consolidated by a combination of hydrogen bonding interactions. researchgate.net Specifically, O—H···N hydrogen bonds are observed, where the hydroxyl proton of the carboxylic acid group on one molecule interacts with a nitrogen atom of the pyrazole ring on an adjacent molecule. researchgate.net Additionally, weaker C—H···O interactions contribute to the stability of the crystal lattice. researchgate.net This network of hydrogen bonds results in the formation of molecular chains that propagate through the crystal. researchgate.net
The study of such interactions is not limited to a single compound but is a common theme in the crystal engineering of pyrazole derivatives. researchgate.net The ability of the pyrazole ring to act as both a hydrogen-bond donor (N-H) and acceptor (pyridine-like N) allows for the formation of diverse supramolecular motifs, such as dimers, trimers, and extended chains (catemers). nih.govmdpi.com In N-substituted pyrazoles like the title compound, the potential for N-H donation is removed, placing greater emphasis on interactions involving other functional groups, such as the carboxylate, and C-H donors. cardiff.ac.uk
Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing quantitative evidence of a compound's elemental composition. This technique is used to verify the purity and confirm the empirical formula of a synthesized compound by comparing the experimentally found mass percentages of elements (e.g., C, H, N) with the theoretically calculated values.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 57.13 |
| Hydrogen | H | 1.008 | 12 | 7.19 |
| Nitrogen | N | 14.007 | 2 | 16.65 |
| Oxygen | O | 15.999 | 2 | 19.02 |
Derivatization and Chemical Transformations of Pyrazole 5 Carboxylates
The pyrazole-5-carboxylate scaffold, exemplified by methyl 1-propyl-1H-pyrazole-5-carboxylate, is a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the ester moiety and functionalization of the pyrazole (B372694) ring itself. Such derivatizations are crucial for synthesizing a diverse range of molecules with potential applications in medicinal and materials science.
Applications in Advanced Chemical Systems and Materials Science
Methyl 1-Propyl-1H-Pyrazole-5-Carboxylate and its Analogs as Ligands in Coordination Chemistry
The combination of a soft N-donor from the pyrazole (B372694) ring and a hard O-donor from the carboxylate group makes this compound and its analogs highly valuable ligands in coordination chemistry. This dual functionality allows for the formation of stable complexes with a wide range of metal ions, leading to diverse structural motifs and applications.
The synthesis of 1-alkyl-pyrazole-5-carboxylic acid esters, such as this compound, can be achieved through several established synthetic routes. A primary challenge in pyrazole synthesis is controlling the regioselectivity to obtain the desired 1,5-disubstituted isomer over the 1,3-isomer.
One common method involves the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. For the target compound, this would involve the reaction of a 2,4-diketocarboxylic acid ester with N-propylhydrazine. However, this approach often yields a mixture of regioisomers which necessitates separation. google.com For example, the reaction of 2,4-dioxopentanecarboxylic acid ethyl ester with methylhydrazine results in a 1:1 mixture of the 1,5-dimethyl and 1,3-dimethyl pyrazole isomers. google.com
Another strategy is the N-alkylation of a pre-formed pyrazole-5-carboxylic acid ester. google.com This method offers better regiocontrol if the starting pyrazole has a substituent at the 3-position that directs the alkylation to the N1 position.
More recent methodologies offer improved regiocontrol. A notable example is the reaction of trichloromethyl enones with hydrazine (B178648) derivatives. acs.org Research has shown that using arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, whereas the use of free arylhydrazine leads exclusively to the desired 1,5-regioisomer. acs.org By adapting this method using propylhydrazine, a regiocontrolled synthesis of this compound could be envisioned. The general synthetic approach is outlined below:
| Reactant 1 | Reactant 2 | Conditions | Product | Regioselectivity |
| Trichloromethyl enone | Arylhydrazine hydrochloride | Alcohol solvent | Methyl 1-aryl-3-substituted-1H-pyrazole-5-carboxylate | 1,3-isomer |
| Trichloromethyl enone | Free arylhydrazine | Alcohol solvent | Methyl 1-aryl-5-substituted-1H-pyrazole-3-carboxylate | 1,5-isomer |
This table illustrates a general strategy for regiocontrolled synthesis of pyrazole carboxylates based on findings from recent literature. acs.org
Pyrazole-carboxylate ligands exhibit versatile coordination behavior, acting as building blocks for both discrete molecular complexes and extended coordination polymers. The N-atom of the pyrazole ring and the O-atoms of the carboxylate group can coordinate to metal centers in several ways. researchgate.net
Common coordination modes include:
Monodentate Coordination: The ligand can bind to a metal center through either the pyrazole nitrogen or one of the carboxylate oxygens.
Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through both a pyrazole nitrogen and a carboxylate oxygen.
Bridging Coordination: The carboxylate group is particularly adept at bridging two or more metal centers, leading to the formation of dinuclear, polynuclear, or polymeric structures. unibo.it
The reaction of pyrazole ligands with copper(II) carboxylates, for instance, has been shown to yield a variety of structures, from mononuclear complexes to complex 1D and 3D coordination polymers. unibo.it The final structure is often influenced by the reaction conditions and the pKb of the carboxylate anions. unibo.it Similarly, pyrazole-carboxylate ligands have been used to construct complex zinc(II) coordination compounds, which can be monomeric or polymeric. uj.ac.za The N-propyl group in this compound would provide steric influence and affect the solubility and crystal packing of the resulting metal complexes.
Catalytic Applications of Pyrazole-Derived Complexes
The metal complexes derived from this compound and its analogs are of significant interest for their catalytic properties. The electronic and steric environment provided by the pyrazole-based ligand can be fine-tuned to enhance the activity and selectivity of the metal catalyst in various organic transformations.
Ring-Opening Polymerization (ROP): Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL), which are precursors to biodegradable polymers. nih.govresearchgate.net Zinc(II) and Titanium(IV) complexes, in particular, have been studied extensively.
The addition of pyrazole ligands to titanium(IV) isopropoxide has been shown to dramatically enhance its catalytic activity for the ROP of L-lactide. nih.gov For example, at room temperature, the catalytic activity was increased approximately 17-fold with the addition of a butyl-substituted pyrazole. nih.gov This enhancement is attributed to a cooperative effect between two titanium centers, facilitated by the bridging pyrazole ligand. nih.gov Zinc(II) carboxylate complexes supported by pyrazolyl-based ligands are also active ROP catalysts for both ε-caprolactone and D,L-lactide, producing polymers with moderate molecular weights. uj.ac.zaresearchgate.net
Table of Catalytic Activity in Ring-Opening Polymerization
| Catalyst System | Monomer | Conditions | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| Ti(OiPr)₄ / BuPz | L-Lactide | Toluene, 25 °C, 24 h | 87 | 13,200 | 1.15 |
| [Zn(L1)(C₆H₅COO)₂] | ε-Caprolactone | Solvent-free, 130 °C, 24 h | 95 | 38,700 | 1.89 |
| [Zn(L1)(C₆H₅COO)₂] | D,L-Lactide | Toluene, 110 °C, 72 h | 91 | 19,800 | 1.76 |
(Data sourced from studies on analogous pyrazole ligand systems. L1 = bis(3,5-dimethyl-pyrazol-1-ylmethyl)pyridine) nih.govresearchgate.net
Oxidation Reactions: Pyrazole-derived complexes are also utilized in catalytic oxidation reactions. Cobalt complexes with pyrazole ligands have demonstrated activity as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov Furthermore, copper(II) complexes with pyrazole-based ligands have been investigated for their catecholase activity, catalyzing the oxidation of catechol to o-quinone. nih.gov The catalytic efficiency in these systems is often dependent on the specific ligand structure and the choice of metal salt and solvent. nih.gov Rhenium catalysts, known for their role in oxidation and epoxidation, can be modified with pyrazole ligands to inhibit side reactions, such as the degradation of epoxides. mdpi.com
Pyrazole-carboxylate ligands like this compound are excellent candidates for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters linked by organic ligands. researchgate.net The bifunctional nature of pyrazole-carboxylate ligands allows them to act as linkers, creating robust and tunable porous structures. rsc.orgmdpi.com
These MOFs can function as heterogeneous catalysts, offering advantages such as easy separation and recyclability. For instance, MOFs constructed from pyrazole functionalized carboxylic acid ligands have been synthesized and used for applications like the selective adsorption of organic dyes. rsc.org Zinc(II)-MOFs based on pyrazole-functionalized linkers have been structurally tuned by incorporating auxiliary ligands to control pore dimensions. rsc.org
In a notable application, pyrazole-dicarboxylate based MOFs have been developed for the highly efficient and selective capture of formaldehyde (B43269) from indoor air. researchgate.net These materials operate via a mild chemisorption mechanism and can be regenerated multiple times without significant loss of performance. researchgate.net Pyrazolate-based MOFs have also been designed with open metal sites (e.g., Zn²⁺) that show high efficacy in capturing iodine from water, a critical challenge in nuclear waste management. rsc.org The synergy between the pyrazolate rings and the open metal sites is crucial for the high adsorption capacity. rsc.org
The structure of the pyrazole-based ligand plays a critical role in determining the catalytic activity and selectivity of its metal complexes. The substituents on the pyrazole ring can be systematically varied to fine-tune both steric and electronic properties.
Steric Effects: The bulkiness of substituents on the pyrazole ring can influence the coordination geometry around the metal center and control access of substrates to the active site. The 1-propyl group in this compound, for example, is more sterically demanding than a methyl group, which can impact the catalytic pocket of an enzyme or the coordination environment of a metal complex. In ROP catalysis, bulky ligands can help prevent backbiting reactions, leading to polymers with higher molecular weights and better-controlled microstructures. researchgate.net
Supramolecular Chemistry and Crystal Engineering with Pyrazole-5-Carboxylates
Supramolecular chemistry and crystal engineering are fields dedicated to the design and synthesis of complex, ordered structures through the control of intermolecular interactions. The specific arrangement of atoms and functional groups within a molecule dictates its ability to form these larger assemblies.
Self-Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
While direct studies on the self-assembly of this compound are not extensively documented in the reviewed literature, the crystal structure of its corresponding carboxylic acid, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , provides valuable insights into the potential intermolecular interactions.
Crystal structure analysis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid reveals the presence of significant hydrogen bonding. Specifically, the packing of the molecules in the crystal lattice is consolidated by O—H···N and C—H···O interactions. nih.govresearchgate.net These interactions result in the formation of molecular chains. nih.govresearchgate.net The presence of the pyrazole ring, a five-membered aromatic heterocycle, also introduces the possibility of π-π stacking interactions between adjacent molecules. Such interactions are a common feature in the crystal structures of pyrazole-containing compounds and play a crucial role in the formation of their supramolecular architectures. mdpi.com
The ester functional group in this compound, while not capable of the same strong hydrogen bonding as a carboxylic acid, can still participate in weaker C—H···O interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These potential interactions suggest that this compound has the foundational characteristics necessary for self-assembly processes.
Design of Supramolecular Architectures
The design of supramolecular architectures relies on the predictable and directional nature of intermolecular forces. The functional groups present in pyrazole-5-carboxylates make them promising building blocks for such designs. The pyrazole ring itself can be a versatile component in constructing complex supramolecular systems. nih.gov
The combination of hydrogen bonding sites and the potential for π-π stacking allows for the formation of various supramolecular motifs, such as chains, sheets, and more complex three-dimensional networks. mdpi.comresearchgate.net By modifying the substituents on the pyrazole ring and the carboxylate group, it is possible to tune the intermolecular interactions and thus control the final supramolecular architecture. While specific examples utilizing this compound are not detailed in the available research, the principles of supramolecular design strongly suggest its potential as a component in the construction of novel, ordered molecular systems.
Applications in Material Science
The unique electronic and structural properties of pyrazole derivatives have led to their exploration in various areas of materials science. Although direct applications of this compound are not prominent in the current literature, the broader class of pyrazole-containing materials exhibits a range of interesting functionalities.
Conductive Polymers and Photovoltaic Materials
Pyrazole-containing molecules have been investigated for their potential in optoelectronic and photovoltaic applications. researchgate.net Their electron-rich nature makes them suitable as components in donor-acceptor systems, which are fundamental to the operation of organic photovoltaic devices. researchgate.net The ability to functionalize the pyrazole ring allows for the tuning of electronic properties, such as the HOMO and LUMO energy levels, to optimize performance in solar cells. researchgate.net
While there is no specific research detailing the use of this compound in conductive polymers or photovoltaic devices, its pyrazole-5-carboxylate core structure aligns with the molecular designs of materials explored for these purposes. Further research would be necessary to determine its specific charge transport properties and suitability for such applications.
Polymeric Materials with Tunable Mechanical, Electrical, and Optical Properties
The incorporation of pyrazole units into polymer chains is a strategy for developing materials with tunable properties. The rigidity of the pyrazole ring can enhance the mechanical strength of polymers, while its electronic characteristics can be exploited to create materials with specific electrical and optical responses. The functionalization of the pyrazole core is a key tool for modifying these properties.
The synthesis of coordination polymers using pyrazole-carboxylate ligands has been shown to produce materials with interesting magnetic and structural properties. worktribe.com Although this research does not specifically involve this compound, it demonstrates the utility of the pyrazole-carboxylate system in creating advanced polymeric materials.
Fluorescent and Luminescent Materials
Pyrazole derivatives are a well-established class of fluorescent compounds. nih.govwordpress.com Their inherent electronic structure, often featuring extended π-systems, can lead to efficient light emission. The fluorescence properties can be finely tuned by altering the substituents on the pyrazole ring, making them attractive for applications such as sensors and bioimaging agents. nih.govrsc.orgsemanticscholar.org
Future Perspectives and Emerging Research Avenues
Development of Novel Pyrazole-5-Carboxylate Synthetic Methodologies
The synthesis of pyrazole-5-carboxylates is a well-established field, yet there is a continuous drive to develop more efficient, sustainable, and versatile methods. Traditional methods often rely on the cyclization of hydrazines with 1,3-dicarbonyl compounds or similar electrophiles. researchgate.net However, these approaches can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical substrates. blucher.com.br
Emerging research focuses on several innovative strategies:
Advanced Catalysis : A significant trend is the use of novel catalysts to improve reaction conditions and yields. For instance, amorphous carbon-supported sulfonic acid (AC-SO3H) has been successfully used as a highly active, low-cost, and stable solid catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. rsc.org This approach offers advantages like mild conditions and operational simplicity. rsc.org
Multicomponent Reactions (MCRs) : MCRs are powerful tools for building molecular complexity in a single step. The development of one-pot, multicomponent reactions for synthesizing diverse pyrazole (B372694) derivatives is a major area of interest due to its efficiency and atom economy. mdpi.com These strategies allow for the creation of structurally diverse pyrazole libraries for various screening purposes. mdpi.com
Flow Chemistry : The application of continuous flow chemistry offers enhanced safety, scalability, and efficiency compared to traditional batch processes. nih.gov For exothermic reactions, such as the nitration of pyrazole rings—a step sometimes involved in modifying the core structure—flow chemistry provides superior temperature control, minimizing risks associated with hazardous intermediates. nih.govresearchgate.net
Novel Precursors and Pathways : Researchers are exploring unconventional starting materials and reaction pathways. One novel approach involves the oxidation-induced N-N bond formation in diazatitanacycles, which circumvents the need for potentially hazardous hydrazine (B178648) reagents. researchgate.net Another strategy uses 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione as a precursor for 1H-pyrazole-5-carboxylic acid derivatives. researchgate.net
These evolving methodologies aim to provide more direct, regioselective, and environmentally benign routes to pyrazole-5-carboxylates, facilitating their broader application.
Advanced Computational and Mechanistic Studies for Reaction Optimization
To move beyond empirical optimization, modern chemical research increasingly relies on computational and detailed mechanistic studies. For pyrazole synthesis, these tools are invaluable for understanding reaction pathways, predicting outcomes, and designing better catalysts and conditions.
Understanding Regioselectivity : Theoretical studies, such as those performed on the reaction of unsymmetrical enaminodiketones, can elucidate the factors controlling the regiospecific formation of pyrazole-5-carboxylates. blucher.com.br By modeling transition states and reaction intermediates, chemists can predict which isomer will be favored and devise strategies to enhance the selectivity for the desired product, such as the 1,5-disubstituted pattern of methyl 1-propyl-1H-pyrazole-5-carboxylate. blucher.com.brgoogle.com
Elucidating Reaction Mechanisms : Detailed kinetic and mechanistic studies are crucial for understanding and optimizing new synthetic methods. For example, investigations into the oxidation-induced N-N coupling of diazatitanacycles revealed that the initial oxidation step is rate-limiting and that the coordination of the oxidant to the titanium center is critical for reactivity. nih.govrsc.org This level of insight allows for the rational selection of oxidants and reaction conditions to maximize efficiency. nih.govrsc.org
High-Throughput Screening and Additive Mapping : An innovative approach combines high-throughput experimentation with data analysis to accelerate reaction development. Additive mapping, for instance, involves systematically screening libraries of chemical additives to identify compounds that improve reactivity or selectivity. acs.org This strategy can uncover unexpected reaction promoters and provide new mechanistic insights, offering a powerful framework for optimizing complex transformations in pyrazole synthesis. acs.org
These advanced studies are transforming reaction development from a trial-and-error process to a more predictive and design-oriented science, promising more robust and efficient syntheses of pyrazole derivatives.
Exploration of New Applications in Advanced Chemical Systems
While pyrazole derivatives are well-known in pharmaceuticals and agrochemicals, ongoing research continues to uncover new applications in a variety of advanced chemical systems. chemimpex.comnih.gov The unique electronic and structural properties of the pyrazole-5-carboxylate scaffold make it a versatile building block. nih.govchemimpex.com
| Application Area | Description | Research Findings |
| Medicinal Chemistry | The pyrazole core is a "biologically privileged" scaffold found in numerous approved drugs. mdpi.com Research is focused on developing new therapeutic agents. | Pyrazole-5-carboxamide derivatives have been synthesized and shown to have potent anticancer activity, in some cases acting as telomerase inhibitors. nih.gov Other derivatives have been investigated as potent anthelmintic agents against parasitic nematodes. nih.gov |
| Agrochemicals | Pyrazole-5-carboxylates serve as key intermediates in the synthesis of modern pesticides. | Derivatives have been developed that exhibit significant fungicidal activity against crop pathogens like Puccinia polysora and insecticidal activity against pests such as Aphis fabae. researchgate.net |
| Materials Science | The intrinsic electronic and photophysical properties of pyrazoles are being exploited in the development of advanced materials. | Due to their fluorescence and electronic properties, pyrazole derivatives are valuable in creating fluorescent probes for metal ion detection, sensors, and optoelectronic materials. nih.govmdpi.com Fused heterocyclic systems derived from pyrazoles are being explored for their potential in optoelectronic and photoluminescent applications. nih.govmdpi.com |
| Chemical Biology | Pyrazole derivatives are used as tools to probe biological processes. | A series of 1-methyl-1H-pyrazole-5-carboxamides, while developed as antiparasitic agents, were found to be potent inhibitors of mitochondrial respiration, highlighting their potential use as probes for studying cellular metabolism. nih.govmonash.edu |
The continued exploration of the pyrazole-5-carboxylate scaffold is expected to yield novel molecules with tailored properties for a wide range of sophisticated applications, from targeted therapeutics to next-generation materials.
Q & A
Q. What are the common synthetic routes for preparing methyl 1-propyl-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting β-keto esters (e.g., methyl acetoacetate) with hydrazine derivatives under reflux conditions. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form pyrazole carboxylate intermediates, which are then alkylated with propyl groups. Purification often involves column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures . Comparative studies on ester variants (e.g., ethyl vs. methyl esters) highlight the role of steric and electronic effects in regioselectivity .
Q. How is this compound purified, and what analytical techniques confirm its purity?
- Methodological Answer : Purification typically employs recrystallization from ethanol or methanol. Analytical confirmation includes:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- NMR : and NMR to verify substituent positions (e.g., methyl and propyl groups). Key signals include the ester carbonyl (~165–170 ppm in ) and pyrazole ring protons (6.5–7.5 ppm in ) .
- GC-MS : To assess purity (>95%) and detect volatile byproducts .
Q. What spectroscopic characteristics distinguish this compound?
- Methodological Answer : Key spectroscopic markers:
- IR : Strong absorption at ~1720 cm (ester C=O stretch) and 1600–1500 cm (pyrazole ring vibrations).
- NMR : : Singlet for the methyl ester (~3.8 ppm), triplet for the propyl CH groups (~0.9–1.6 ppm). : Distinct signals for the carbonyl carbon (~168 ppm) and quaternary pyrazole carbons .
- UV-Vis : Absorbance maxima near 270 nm due to π→π* transitions in the aromatic ring .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrazole carboxylate synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at the 5-position.
- Temperature : Higher temperatures (>100°C) reduce side products like 3-substituted isomers.
- Catalysts : Lewis acids (e.g., ZnCl) enhance electrophilic substitution at the desired position. Computational DFT studies predict electron density distribution, guiding substituent placement .
Q. What computational methods predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess chemical stability.
- Molecular Dynamics (MD) : Simulate thermal decomposition pathways under varying conditions (e.g., 298–500 K).
- QSPR Models : Correlate substituent effects (e.g., propyl chain length) with experimental properties like melting points .
Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?
- Methodological Answer :
- Solvent Effects : Include solvent models (e.g., PCM in DFT) to match experimental NMR/IR conditions.
- Vibrational Analysis : Compare computed IR frequencies (scaled by 0.961) with experimental data to identify conformational differences.
- Dynamic NMR : Resolve ambiguities in proton environments caused by rotational barriers (e.g., propyl group flexibility) .
Application-Oriented Questions
Q. What are the potential medicinal chemistry applications of this compound?
- Methodological Answer :
- Enzyme Inhibition : The pyrazole core is a scaffold for COX-2 inhibitors. Docking studies with PDB: 1CX2 show hydrogen bonding with active-site residues.
- Anticancer Probes : MTT assays using HeLa cells evaluate cytotoxicity (IC values). Metabolite profiling via LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to avoid ester hydrolysis.
- Humidity : Use desiccants (e.g., silica gel) to minimize moisture-induced decomposition.
- Compatibility : Avoid contact with strong bases or oxidizing agents, which degrade the ester moiety .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar pyrazole carboxylates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
